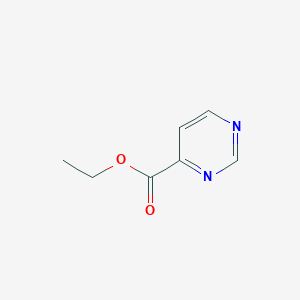

Ethyl 4-pyrimidinecarboxylate

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Research

The pyrimidine ring system is a fundamental motif in chemistry and biology. gsconlinepress.com As a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, it forms the core structure of several vital biomolecules. nih.gov The most prominent examples are the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). gsconlinepress.comnih.gov This inherent biological relevance is a primary reason for the widespread therapeutic applications of pyrimidine derivatives. nih.gov

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. mdpi.com Researchers have extensively modified the pyrimidine core to develop drugs with a broad spectrum of therapeutic uses, including:

Anticancer: Pyrimidine analogues are used in the development of anticancer agents, targeting various mechanisms such as focal adhesion kinase (FAK) in breast cancer. gsconlinepress.commdpi.com

Antimicrobial and Antiviral: The scaffold is crucial in creating agents that combat bacterial, fungal, and viral infections, including HIV. mdpi.comignited.in

Anti-inflammatory and Analgesic: Many pyrimidine derivatives exhibit anti-inflammatory and pain-relieving properties. mdpi.comignited.in

Central Nervous System (CNS) Activity: These compounds have been investigated for their potential as sedatives, anticonvulsants, and for treating neurological disorders. ignited.inekb.eg

The versatility of the pyrimidine ring allows for synthetic manipulation, making it an attractive framework for discovering new drugs and biologically active compounds. mdpi.comwjahr.com Its unique physicochemical properties have made it a popular choice for medicinal chemists aiming to develop novel therapeutics. gsconlinepress.com

Research Context of Ethyl 4-Pyrimidinecarboxylate within Pyrimidine Chemistry

Within the vast field of pyrimidine chemistry, this compound serves primarily as a key intermediate. ontosight.aichemimpex.com Its structure is amenable to various chemical reactions, particularly nucleophilic substitution, allowing for the introduction of different functional groups to the pyrimidine ring. cymitquimica.comchemimpex.com This reactivity makes it a valuable precursor for the synthesis of a wide array of substituted pyrimidines with tailored properties for specific applications in pharmaceutical and agrochemical research. chemimpex.comvulcanchem.com

For instance, derivatives of this compound are integral to the development of targeted therapies. The related compound, ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, has been used to synthesize potential inhibitors of FMS tyrosine kinase, which is relevant in cancer treatment. chemicalbook.com This highlights how the core structure of a pyrimidine carboxylate can be systematically modified to create potent and selective inhibitors for specific biological pathways.

Furthermore, the research applications extend to materials science and biochemistry, where these compounds are used to create specialty materials or to probe enzyme interactions and metabolic pathways. chemimpex.com The adaptability of the this compound scaffold enables its use in constructing more complex molecular architectures for diverse scientific investigations.

Historical Perspective of Pyrimidine Carboxylate Research

The study of pyrimidines dates back to the 18th and 19th centuries, beginning with the isolation of uric acid (a purine (B94841) derivative containing a pyrimidine ring) in 1776. tezu.ernet.in The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was accomplished by Grimaux in 1879. tezu.ernet.in The term "pyrimidine" itself was coined by Pinner in 1884, and the parent, unsubstituted pyrimidine was first synthesized in 1900 by Gabriel. tezu.ernet.in

Research focusing specifically on pyrimidine carboxylic acids and their esters followed as the field of organic chemistry matured. Early academic work, such as a 1941 publication in the Journal of the American Chemical Society, detailed investigations into derivatives of pyrimidine-5-carboxylic acid. acs.org Over the decades, synthetic methods have evolved significantly. Modern approaches allow for the convenient synthesis of various 2-substituted pyrimidine-5-carboxylic esters by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with different amidinium salts. nih.gov These advancements in synthetic chemistry have made a wide range of pyrimidine carboxylate derivatives readily accessible for research into their biological and chemical properties. nih.govgrowingscience.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRWSNAREGLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545651 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62846-82-6 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Pyrimidinecarboxylate and Its Analogues

Established Synthetic Routes for Ethyl 4-Pyrimidinecarboxylate

Established methods for synthesizing the this compound scaffold often involve the construction of the pyrimidine (B1678525) ring from acyclic precursors followed by or concurrent with the introduction of the ester group.

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a three-carbon component with an N-C-N fragment like an amidine, urea (B33335), or guanidine (B92328). bu.edu.eg The classical Pinner synthesis, for instance, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A widely used approach for building the pyrimidine ring is the reaction between a 1,3-bifunctional three-carbon fragment and a compound containing an amidine, urea, or guanidine group. foliamedica.bg

One specific example is the Traube-type synthesis, where 2,5-anhydroallonamidine hydrochloride was condensed with ethyl 4-(dimethylamino)-2-oxo-3-butenoate to yield ethyl 2-(β-D-ribofuranosyl)pyrimidine-4-carboxylate. organic-chemistry.org Another prominent method is the Biginelli reaction, a three-component reaction that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) under acidic conditions to form dihydropyrimidinones, which can be precursors to pyrimidine carboxylates. nih.govnih.gov Microwave irradiation has been shown to assist in the cyclocondensation of β-keto esters and amidines, leading to highly substituted pyrimidinols in good to excellent yields. nih.gov

Multi-component reactions (MCRs) are highly efficient for creating molecular diversity and have been applied to pyrimidine synthesis. foliamedica.bgmdpi.com A notable MCR is the iridium-catalyzed, regioselective synthesis of pyrimidines from amidines and up to three different alcohol molecules. mdpi.comsigmaaldrich.comchemscene.com This process occurs through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, liberating hydrogen and water. mdpi.comsigmaaldrich.com Using PN5P–Ir–pincer complexes as catalysts, this method has been used to synthesize 38 different pyrimidines with isolated yields reaching up to 93%. mdpi.comsigmaaldrich.comchemscene.com This approach is valued for its regioselectivity and its ability to produce highly and unsymmetrically substituted pyrimidines. sigmaaldrich.comchemscene.com

| Catalyst | Reactants | Product Type | Max. Yield | Reference |

| PN5P–Ir–pincer complexes | Amidine, Alcohols (up to 3) | Substituted Pyrimidines | 93% | mdpi.com, sigmaaldrich.com |

| Triflic acid | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Substituted Pyrimidines | - | organic-chemistry.org |

| ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-disubstituted Pyrimidines | - | nih.gov |

Direct esterification is a common method for producing ethyl pyrimidinecarboxylates from their corresponding carboxylic acids. The Fischer esterification process involves reacting the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst. researchgate.net To drive the equilibrium towards the ester product, excess alcohol is often used, and water is removed as it is formed. researchgate.net

A frequently used laboratory method involves converting the pyrimidine-4-carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. The crude acid chloride is then reacted with the desired alcohol (e.g., ethanol) in a solvent like benzene (B151609) to yield the final ester. For example, various 2,5-disubstituted pyrimidine-4-carboxylic acids have been converted to their β-dialkylaminoethyl esters using this two-step procedure. Similarly, ethyl 2-(2-aminophenyl)quinoline-4-carboxylates are prepared by dissolving the parent carboxylic acid in ethanol and adding thionyl chloride dropwise.

A chemoselective and highly regioselective method for synthesizing ethyl 2,5-disubstituted pyrimidine-4-carboxylates involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles. organic-chemistry.org This condensation can occur at two competing carbonyl groups, but the regioselectivity is often high. organic-chemistry.org The reaction's outcome is influenced by the higher electrophilicity of the carbonyl group adjacent to the ester moiety compared to the other carbonyl group. organic-chemistry.org This approach has been shown to produce a series of ethyl pyrimidine-4-carboxylates in yields ranging from 51% to 86%.

| Enamino Diketone Substituent (R) | N-C-N Dinucleophile | Product | Yield | Reference |

| Ph | Benzamidine (B55565) hydrochloride | Ethyl 2,5-diphenylpyrimidine-4-carboxylate | 86% | |

| 4-MeOC₆H₄ | Benzamidine hydrochloride | Ethyl 2-phenyl-5-(4-methoxyphenyl)pyrimidine-4-carboxylate | 81% | |

| 4-BrC₆H₄ | Benzamidine hydrochloride | Ethyl 5-(4-bromophenyl)-2-phenylpyrimidine-4-carboxylate | 75% | |

| 2-thienyl | Benzamidine hydrochloride | Ethyl 2-phenyl-5-(2-thienyl)pyrimidine-4-carboxylate | 78% | |

| CF₃ | Benzamidine hydrochloride | Ethyl 2-phenyl-5-(trifluoromethyl)pyrimidine-4-carboxylate | 51% | |

| Ph | 1H-pyrazole-1-carboxamidine monohydrochloride | Ethyl 2-(1H-pyrazol-1-yl)-5-phenylpyrimidine-4-carboxylate | 82% |

Polymer-Assisted Synthesis of Ethyl Pyrimidinecarboxylates

Solid-phase synthesis (SPS) offers significant advantages for the preparation of pyrimidine derivatives, including simplified purification procedures and the potential for creating large combinatorial libraries. mdpi.com In this approach, reactants are attached to a solid support, such as a polystyrene-derived resin, and subsequent reactions are carried out. mdpi.com Excess reagents and byproducts are easily removed by filtration and washing.

One strategy involves a "catch and release" method, where a resin-bound piperazine (B1678402) is used to first capture a β-keto ester, forming a resin-bound β-enaminone. This intermediate is then reacted with an amidine, and the resulting 2,4,5-trisubstituted pyrimidine is cleaved from the resin, providing the pure product in excellent yields. Microwave heating can be employed to accelerate reaction times in solid-phase synthesis. organic-chemistry.orgmdpi.com This polymer-assisted approach has been used to synthesize various substituted pyrimidines, demonstrating its versatility in medicinal chemistry.

Synthesis of Substituted Ethyl Pyrimidinecarboxylates

The synthesis of substituted ethyl pyrimidinecarboxylates allows for the fine-tuning of the molecule's biological and chemical properties. A variety of methods exist to introduce functional groups at different positions of the pyrimidine ring.

For instance, ethyl 5-halopyrimidine-4-carboxylates can be prepared via a Minisci homolytic alkoxycarbonylation reaction, which was found to be highly regioselective. nih.gov This radical chemistry approach allowed for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate on a gram scale. nih.gov Another route to a substituted ester, ethyl 5-pyrimidinecarboxylate, involves the metalation of 5-bromopyrimidine (B23866) followed by treatment with ethyl cyanoformate.

Convergent synthesis pathways have been employed to create more complex derivatives, such as ethyl pyrimidine-quinolinecarboxylates. In this method, key intermediates like ethyl 2-aminophenylquinoline-4-carboxylate are first prepared and then coupled with substituted 2-chloropyrimidines under microwave irradiation to yield the final products. Furthermore, the reaction of unsymmetrical enamino diketones with various amidine hydrochlorides provides access to a range of ethyl 2,5-disubstituted pyrimidine-4-carboxylates, as detailed in section 2.1.4. organic-chemistry.org

Introduction of Amino and Halogen Substituents

The incorporation of amino and halogen groups onto the pyrimidine ring is critical for developing new derivatives with specific functionalities. Nucleophilic substitution is a primary method for introducing amino substituents. For instance, ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates can be prepared through the nucleophilic displacement of a 4-chloro substituent by various amino compounds. researchgate.net This highlights a common strategy where a halogen atom, typically chlorine, serves as a leaving group for the introduction of amines.

The synthesis of 2-arylamino-4-aryl-pyrimidines has been shown to be a potent inhibitor of PAK1 kinase. nih.gov The synthetic approach and subsequent structure-activity relationship (SAR) studies revealed that incorporating a bromide at the 5-position of the pyrimidine core significantly influences its activity. nih.gov This underscores the importance of halogenation in tuning the biological properties of pyrimidine derivatives.

Incorporation of Thioxo and Oxo Groups

The introduction of thioxo (C=S) and oxo (C=O) groups into the pyrimidine ring yields derivatives with significant therapeutic potential. A common route to 4-pyrimidone-2-thioethers involves the condensation of β-ketoesters with S-alkylisothiourea. nih.gov This method can be performed as a one-pot reaction mediated by a base and then an acid. nih.gov For example, reacting S-alkylisothiouronium iodide with a β-ketoester in the presence of a base like diisopropylethylamine (DIPEA), followed by acid-mediated cyclization with triflic acid (TfOH), yields the desired 4-pyrimidone-2-thioether. nih.gov

Similarly, the reaction of 3-phenylthioacryloylisothiocyanate with 2-cyanothioacetamide (B47340) results in the formation of 6-styryl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, demonstrating a method for incorporating two thioxo groups. bu.edu.eg The conversion of thioxo groups to oxo groups can be achieved by reacting the thioxo heterocycles with reagents like monochloroacetic acid. researchgate.net

Preparation of Trifluoromethyl-Substituted Pyrimidine Carboxylates

Trifluoromethyl (CF₃) groups are highly sought after in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. The synthesis of ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate has been achieved through a multi-step process. google.com The key step involves the condensation of ethyl 4-dimethylamino-2-oxo-3-butenoate with trifluoroacetamidine. google.com This reaction is typically performed by heating the reactants in ethanol. google.com

Another approach involves the reaction of trifluoromethyl-β-diketones with 5-aminopyrazolecarboxylic acid derivatives, which yields pyrazolo[1,5-a]pyrimidine (B1248293) carboxylates. Furthermore, a series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety were synthesized starting from ethyl trifluoroacetoacetate over four steps. nih.gov

Synthesis of Pyrimidine Carboxylates with Aryl and Heteroaryl Substituents

The introduction of aryl and heteroaryl moieties onto the pyrimidine scaffold is a key strategy for creating diverse chemical libraries. A highly chemoselective method involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine hydrochloride. researchgate.net This reaction can lead to the formation of ethyl 2,5-disubstituted pyrimidine-4-carboxylates in yields ranging from 51% to 86%. researchgate.net The regioselectivity is often dictated by the higher electrophilicity of the carbonyl group adjacent to the ester moiety. researchgate.net

The synthesis of 2-arylamino-4-aryl-pyrimidines has been explored for their potential as PAK1 inhibitors. nih.gov Additionally, hybrid molecules containing both pyrimidine and quinoline (B57606) scaffolds have been synthesized. The reaction between 2-chloro-4-(4-chlorophenyl)pyrimidine and ethyl 2-(2-aminophenyl)quinoline-4-carboxylate was successfully carried out under microwave irradiation at 150 °C, yielding the desired product in 85% yield. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. The Biginelli reaction, a classic method for synthesizing dihydropyrimidines, serves as a model for understanding the impact of various parameters. mdpi.com Factors such as solvent, temperature, and catalyst loading are systematically varied to find the optimal conditions.

In one study, the condensation of ethyl acetoacetate, benzaldehyde, and urea was tested under various conditions. mdpi.com It was found that solvent-free conditions often provide excellent yields. mdpi.com The choice of base and solvent also plays a significant role in condensation reactions. For the synthesis of 4-pyrimidone-2-thioethers, bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) were effective, and solvents like tetrahydrofuran (B95107) (THF), dioxane, and acetonitrile (B52724) (ACN) were all viable. nih.gov The use of microwave irradiation has also been shown to be an effective method for accelerating reactions and improving yields, as seen in the synthesis of pyrimidine-quinoline hybrids where reaction times were reduced to under 60 minutes with good yields. mdpi.com

| Parameter | Condition | Yield (%) | Reference |

| Solvent | Ethanol | 95 | mdpi.com |

| Acetonitrile | 82 | mdpi.com | |

| Dichloromethane | 55 | mdpi.com | |

| Solvent-Free | 98 | mdpi.com | |

| Temperature | Room Temp. | 70 | mdpi.com |

| 50 °C | 98 | mdpi.com | |

| 80 °C | 92 | mdpi.com | |

| 100 °C | 90 | mdpi.com | |

| Catalyst Loading | 5 mg | 80 | mdpi.com |

| 10 mg | 98 | mdpi.com | |

| 15 mg | 98 | mdpi.com |

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Pyrimidinecarboxylate

Nucleophilic Substitution Reactions of Pyrimidine (B1678525) Carboxylates

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netbhu.ac.in This electron deficiency makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, susceptible to attack by nucleophiles. researchgate.netbhu.ac.in Leaving groups, such as halogens, located at these positions can be readily displaced. bhu.ac.in

While studies on Ethyl 4-pyrimidinecarboxylate itself are specific, extensive research on structurally similar compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, provides significant insight into its reactivity. rsc.org In this analog, the chlorine atom at the 4-position is labile and undergoes substitution with a variety of nucleophiles. Normal substitution products are formed with reagents like dimethylamine, sodium phenoxide, sodium thiophenoxide, and potassium fluoride. rsc.org

However, the reaction with cyanide ions presents a more complex scenario. Instead of simple displacement of the chloro group, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide in dimethyl sulfoxide (B87167) results in the displacement of the methylthio group, yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org This suggests that the reactivity and the final product can be influenced by the specific nucleophile and reaction conditions employed. rsc.org Microwave irradiation has also been shown to accelerate nucleophilic displacement reactions on various pyrimidine halides. researchgate.net

**Table 1: Examples of Nucleophilic Substitution Reactions on a Pyrimidine Carboxylate Analog***

| Nucleophile | Reagent | Product of Substitution | Reference |

|---|---|---|---|

| Dimethylamine | (CH₃)₂NH | 4-Dimethylamino derivative | rsc.org |

| Phenoxide | C₆H₅ONa | 4-Phenoxy derivative | rsc.org |

| Thiophenoxide | C₆H₅SNa | 4-Thiophenoxy derivative | rsc.org |

| Fluoride | KF | 4-Fluoro derivative | rsc.org |

| Cyanide | NaCN | 2,4-Bismethylthio derivative** | rsc.org |

***Note:** Reactions are based on the substrate ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.* ***Note:** This reaction involves displacement of the 2-methylthio group, not the 4-chloro group.*

Reduction Reactions of the Pyrimidine Ring and Ester Moiety

The reduction of pyrimidine derivatives can proceed via two main pathways: reduction of the aromatic pyrimidine ring or reduction of the ester functionality. The outcome is highly dependent on the reducing agent used and the nature of substituents on the pyrimidine ring. researchgate.net

Due to their relatively low aromaticity compared to other heterocycles like pyridine, pyrimidines are more easily reduced. researchgate.net For instance, reactions with sodium borohydride (B1222165) can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. researchgate.net The reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride yields a mixture of dihydro- and tetrahydropyrimidin-2(1H)-ones, with the product ratio being sensitive to reaction conditions and substituents. rsc.org

The presence of an electron-withdrawing group, such as the ethyl carboxylate at position 4, significantly influences the reactivity of the pyrimidine ring towards reduction. When ethyl pyrimidine-5-carboxylates with electron-withdrawing groups are treated with strong reducing agents like Lithium Aluminium Hydride (LiAlH₄), the pyrimidine ring itself is often reduced. researchgate.net Hydride ion attack can occur at the more electron-deficient positions (4 or 6), leading to 1,4- or 1,6-dihydropyrimidine derivatives. researchgate.net Specifically, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH₄ primarily affords ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate, demonstrating that ring reduction is favored over the reduction of the ester group to an alcohol. researchgate.net

Table 2: Reduction Pathways for Pyrimidine Carboxylates

| Reducing Agent | Substrate Type | Primary Product | Comments | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | General Pyrimidines | Tetrahydro-pyrimidine derivatives | Pyrimidine ring is more easily reduced than pyridine. | researchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Pyrimidine-5-carboxylate with electron-withdrawing group | 1,6-Dihydropyrimidine-5-carboxylate | Ring reduction is preferred over ester reduction. | researchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Pyrimidine-4-carboxylate with electron-donating group | (Pyrimidin-4-yl)methanol | Ring reduction is suppressed; normal ester reduction occurs. | researchgate.net |

Oxidation Reactions of Pyrimidine Derivatives

The oxidation of the pyrimidine core can result in various products, including the formation of N-oxides or the introduction of hydroxyl groups, depending on the oxidant and the substitution pattern of the ring. publish.csiro.au The direct oxidation of this compound is not extensively documented, but the reactivity of related pyrimidine structures provides valuable insights.

Alkyl-substituted pyrimidines can undergo oxidation of the side chain to a carboxylic acid group when treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net Alternatively, oxidation can occur on the pyrimidine ring itself. researchgate.net

Another important oxidative transformation is N-oxidation, typically achieved using peroxy acids. For example, the oxidation of various pyrimidine-2,4,6-triamines with trifluoroperoxyacetic acid can lead to the formation of pyrimidine N-oxides. publish.csiro.au The position of N-oxidation can be directed by the nature of the substituents on the ring. publish.csiro.au However, some pyrimidine derivatives, such as pyrimidine-2,4,6-triamine, are prone to ring transformation into s-triazine derivatives under oxidative conditions rather than forming N-oxides. publish.csiro.au One-electron oxidation reactions, often initiated by photosensitizers or radical anions, can also lead to modified pyrimidine bases, including the formation of tandem lesions in nucleic acids. nih.gov

Cyclization Reactions and Fused Pyrimidine Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These reactions typically involve the participation of the ester group and an adjacent ring position in a cyclization process with a binucleophilic reagent.

A prominent example is the synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. This is achieved by reacting ethyl 2,5-disubstituted pyrimidine-4-carboxylates with hydrazine (B178648) monohydrate. researchgate.net The reaction proceeds via the formation of a hydrazide intermediate, followed by intramolecular cyclization to yield the fused bicyclic system. researchgate.net

The versatility of pyrimidine derivatives in forming fused systems is extensive. Various synthetic strategies allow for the creation of a wide range of fused pyrimidines, including:

Furo[2,3-d]pyrimidines

Triazolo[1,5-a]pyrimidines

Tetrazolo[1,5-a]pyrimidines doaj.org

Pyrazolo[3,4-d]pyrimidines frontiersin.org

Thiazolo[3,2-a]pyrimidines nih.gov

These syntheses often start from appropriately substituted pyrimidines that react with various reagents to build the second ring. For instance, thioxopyrimidine-6(1H)-ones can be used as starting materials to react with reagents like ethyl chloroacetate (B1199739) or thiourea (B124793) to form furo- and triazolo-fused systems, respectively. doaj.org The reaction of enaminonitriles derived from pyrimidines with guanidine (B92328) can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) systems. nih.gov

Table 3: Synthesis of Fused Pyrimidine Systems

| Starting Pyrimidine Derivative | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| Ethyl 2,5-disubstituted pyrimidine-4-carboxylates | Hydrazine monohydrate | Pyrimido[4,5-d]pyridazin-8(7H)-one | researchgate.net |

| Thioxopyrimidine-6(1H)-ones | Ethyl chloroacetate | Furo[2,3-d]pyrimidine | doaj.org |

| Thioxopyrimidine-6(1H)-ones | Thiourea | Triazolo[1,5-a]pyrimidine | doaj.org |

| 4-Chloro-pyranoquinolinone | Hydrazine hydrate | Pyrazolo-pyranoquinolinone | researchgate.net |

| Enaminonitrile pyrimidine derivative | Guanidine | Pyrimido[4,5-d]pyrimidine | nih.gov |

Functional Group Transformations and Derivatization

Hydrolysis of Ester Group to Carboxylic Acid

The ethyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding Pyrimidine-4-carboxylic acid. This transformation is a standard reaction in organic chemistry, converting the ester into a more versatile carboxylic acid functional group, which can then be used for further derivatization, such as amide bond formation or decarboxylation. The crystal structure of Pyrimidine-4-carboxylic acid has been determined, confirming its stability as a product. nih.gov The synthesis of this acid has been reported via the oxidation of 4-methylpyrimidine (B18481) using potassium permanganate, followed by acidification. nih.gov

Decarboxylation Reactions

The product of hydrolysis, Pyrimidine-4-carboxylic acid, can undergo decarboxylation, which involves the loss of carbon dioxide (CO₂) to form the parent pyrimidine ring. The ease of this reaction is highly dependent on the position of the carboxylic acid group on the ring.

Studies on the analogous pyridinecarboxylic acids show that the rate of decarboxylation is significantly faster when the carboxyl group is at the ortho-position (position 2) compared to the meta- (position 3) or para- (position 4) positions. stackexchange.com The decarboxylation of pyridine-2-carboxylic acid is proposed to proceed through a zwitterionic intermediate, where the protonated ring nitrogen stabilizes the negative charge that develops on the ring as the C-C bond breaks. stackexchange.com

Similarly, the decarboxylation of pyrimidine-2-carboxylic acid is explained by a Hammick-type mechanism, where the monoprotonated acid loses CO₂ to form a stabilized ylide intermediate. cdnsciencepub.com For Pyrimidine-4-carboxylic acid, decarboxylation is expected to be less facile than for the 2-isomer and would likely require heating to proceed. stackexchange.com The decarboxylation of other pyrimidine derivatives, such as 5-carboxyuracil and 5-carboxycytosine, is a known biological process, highlighting that this transformation is a key step in certain metabolic pathways. nih.gov

Reactivity of Specific Substituents on the Pyrimidine Ring

The pyrimidine ring, being electron-deficient, facilitates reactions with nucleophiles, particularly when substituted with good leaving groups. The reactivity of substituents on the pyrimidine core of this compound is a cornerstone of its derivatization, allowing for the introduction of a wide array of functional groups. The positions on the ring (C2, C4, C5, C6) exhibit different levels of activation towards substitution, largely influenced by the electronic effects of the ring nitrogen atoms. Positions C2, C4, and C6 are significantly more electron-deficient than the C5 position, making them prime sites for nucleophilic aromatic substitution (SNAr).

Detailed research, particularly on analogues such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, provides significant insight into the reactivity at these positions. Studies have demonstrated that substituents like halogens (e.g., chlorine) and methylthio groups are labile and can be displaced by a variety of nucleophiles. rsc.org

Nucleophilic Displacement of a 4-Chloro Substituent:

A chloro group at the C4 position is highly susceptible to nucleophilic displacement. This reactivity is leveraged to introduce diverse functionalities. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles results in the selective substitution of the chlorine atom. rsc.org The reactions typically proceed under mild conditions, yielding the corresponding 4-substituted pyrimidine derivatives.

Lability and Displacement of a 2-Methylthio Substituent:

The methylthio (-SCH₃) group, particularly at the C2 position, also serves as a versatile leaving group. Its displacement allows for the synthesis of a different set of derivatives. Research has shown that under certain conditions, the methylthio group can be more labile than a chloro group, or its displacement can be achieved selectively. For example, when attempting to prepare a 4-cyano derivative from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate using sodium cyanide in dimethyl sulphoxide, the unexpected product was ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org This outcome suggests that the methylthio group was displaced by the cyanide ion in a competing reaction.

Further evidence of the methylthio group's lability is observed in its reaction with sodium methoxide. Treatment with an excess of this nucleophile leads to the displacement of both the 4-chloro and the 2-methylthio groups, ultimately yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This demonstrates that with strong nucleophiles, multiple sites on the pyrimidine ring can undergo substitution.

The following table summarizes the outcomes of nucleophilic substitution reactions on a model compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which illustrates the reactivity of substituents on the pyrimidine ring. rsc.org

| Nucleophile | Reagent | Solvent | Substituent Displaced | Product Substituent at C4 | Product Substituent at C2 |

|---|---|---|---|---|---|

| Dimethylamine | (CH₃)₂NH | Ethanol (B145695) | 4-Chloro | Dimethylamino | Methylthio |

| Sodium Phenoxide | C₆H₅ONa | Dioxan | 4-Chloro | Phenoxy | Methylthio |

| Sodium Thiophenoxide | C₆H₅SNa | Dioxan | 4-Chloro | Phenylthio | Methylthio |

| Potassium Fluoride | KF | Methyl-pyrrolidone | 4-Chloro | Fluoro | Methylthio |

| Sodium Cyanide | NaCN | Dimethyl Sulphoxide | 2-Methylthio (competing) | Chloro | Cyano |

| Sodium Methoxide (excess) | CH₃ONa | Methanol | 4-Chloro and 2-Methylthio | Methoxy | Methoxy |

This strategic displacement of substituents is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The differential reactivity of substituents at various positions on the pyrimidine ring allows for controlled, stepwise synthesis of complex molecules built upon the this compound scaffold.

Advanced Spectroscopic and Computational Characterization in Research

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of organic molecules. Each technique provides unique information, and together they allow for an unambiguous determination of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrimidine (B1678525) ring and the ethyl ester group.

Pyrimidine Protons: The aromatic protons on the pyrimidine ring are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The proton at the C2 position would likely be the most deshielded, appearing at the lowest field, followed by the C6 and C5 protons.

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being attached to the electron-withdrawing oxygen atom, would appear further downfield (around δ 4.0-4.5 ppm) than the methyl protons (around δ 1.2-1.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 160-170 ppm.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would appear in the aromatic region (δ 120-160 ppm).

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group would be found around δ 60-65 ppm, while the terminal methyl carbon (-CH₃) would be located in the upfield region, around δ 14-18 ppm.

For illustrative purposes, ¹H and ¹³C NMR data for a related compound, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are presented below. It is important to note that the saturated, substituted ring of this derivative significantly alters the chemical shifts compared to the expected values for the aromatic ethyl 4-pyrimidinecarboxylate. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH | 9.21 (s), 7.76 (s) | - |

| Phenyl-H | 7.34-7.24 (m) | 145.3, 128.8, 128.5, 127.7, 126.7 |

| Pyrimidine-CH | 5.17 (s) | 54.4 |

| -OCH₂CH₃ | 4.01-3.96 (q) | 59.6 |

| Pyrimidine-CH₃ | 2.26 (s) | 18.2 |

| -OCH₂CH₃ | 1.11-1.07 (t) | 14.5 |

| C=O (ester) | - | 165.8 |

| C=O (pyrimidine) | - | 152.6 |

| Pyrimidine C | - | 148.7, 99.7 |

Note: Data corresponds to ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as reported in DMSO-d₆. rsc.org The structure differs significantly from this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic pyrimidine ring.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band between 1700 and 1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region due to the C-O single bond stretching of the ester group.

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring.

Aromatic C-H Stretch: A medium to weak absorption band typically appears just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the ethyl group would be observed in the 2850-3000 cm⁻¹ region.

As a reference, the table below shows prominent IR absorption bands for a related derivative, ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3435 |

| C-H Stretch (Aliphatic) | 2986 |

| C=O Stretch (Ester) | 1746 |

| C=C Stretch (Ring) | 1635 |

Note: Data corresponds to ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org The presence of nitro, oxo, and tetrahydropyrimidine (B8763341) functionalities introduces bands not expected for the title compound.

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its ionization and subsequent fragmentation. For this compound (C₇H₈N₂O₂), the molecular weight is 152.15 g/mol , and its high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass of 152.0586. nih.gov

The fragmentation pattern upon electron ionization would likely involve characteristic losses of neutral fragments from the molecular ion:

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 107, corresponding to the pyrimidine-4-carbonyl cation. This is often a prominent fragmentation pathway for ethyl esters.

Loss of ethylene (B1197577) (-CH₂=CH₂): A McLafferty rearrangement could lead to the loss of ethylene (28 Da), resulting in a fragment ion at m/z 124.

Loss of carbon monoxide (-CO): Subsequent fragmentation of the acylium ion (m/z 107) could involve the loss of CO (28 Da) to give a pyrimidinyl cation at m/z 79.

The fragmentation of related pyrimidinethione derivatives has been studied, showing complex pathways involving the loss of ethyl radicals and subsequent ring decomposition, highlighting the stability of the pyrimidine core. chemicalbook.com

| Ion | Proposed Fragment | m/z (Expected) |

| [M]⁺ | Molecular Ion | 152 |

| [M - OCH₂CH₃]⁺ | Loss of ethoxy radical | 107 |

| [M - C₂H₄]⁺ | Loss of ethylene | 124 |

| [M - OCH₂CH₃ - CO]⁺ | Loss of ethoxy and CO | 79 |

Note: This table represents a predicted fragmentation pattern. Experimental data for the title compound is not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). chemicalbook.com However, studies on related pyrimidine derivatives have been published. For example, the crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile was determined to be in the monoclinic P2₁/n space group. nih.gov Such studies reveal key structural features, like the planarity of the pyrimidine ring and the conformation of its substituents, which are influenced by crystal packing forces and intermolecular interactions like hydrogen bonding. A crystallographic study of this compound would provide definitive data on its solid-state conformation.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) calculations are widely used to model the properties of heterocyclic compounds. Using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), various molecular properties of this compound can be predicted. physchemres.org

Optimized Geometry: DFT calculations can determine the lowest energy conformation of the molecule, predicting bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms and the carbonyl oxygen would be expected to be the most electron-rich sites.

Vibrational Frequencies: DFT can be used to calculate theoretical IR spectra. These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. orientjchem.org

Studies on related pyrimidine carboxylates have successfully used DFT to explain reaction regioselectivity by analyzing HOMO/LUMO coefficients and charge densities. nih.gov Similar computational investigations on this compound would provide valuable insights into its electronic structure and reactivity.

Advanced Computational Studies on this compound Remain Largely Unexplored

Computational methods are crucial in modern drug discovery and materials science for predicting molecular interactions, understanding dynamic behavior, and establishing relationships between a molecule's structure and its activity. Methodologies such as molecular docking predict how a ligand might bind to a receptor, molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time, and QSAR models correlate chemical structure with biological activity.

However, the application of these specific computational research methodologies to this compound has not been a significant focus of published studies. The available research tends to concentrate on more complex derivatives, where the pyrimidine-4-carboxylate core is functionalized with other chemical moieties to modulate biological activity or material properties. For instance, studies can be found on ethyl pyrimidine-quinolinecarboxylate derivatives nih.gov, 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives nih.gov, and various pyrazolo[3,4-d]pyrimidinone derivatives mdpi.com, all of which have been subjected to extensive in silico analysis.

The absence of such dedicated studies on this compound itself means that a detailed, data-driven article on its specific ligand-target interactions, dynamic behavior at the atomic level, or predictive activity models based on its structure cannot be compiled at this time. The scientific community's focus appears to be on its more complex analogs, leaving the computational characterization of this fundamental building block as an area open for future investigation.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The nature, position, and orientation of substituent groups on the pyrimidine (B1678525) core are critical determinants of biological activity. Research has focused on modifying substituents at multiple positions to probe the chemical space around the scaffold and identify key interactions with biological targets.

The introduction of aryl and heteroaryl moieties to the pyrimidine scaffold has been a common strategy to enhance biological activity, often by facilitating hydrophobic and electronic interactions within the target's binding site.

In the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, modifying the pyrimidine-4-carboxamide (B1289416) structure revealed the significant impact of cyclic substituents. nih.gov For instance, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. researchgate.net This highlights the benefit of incorporating a phenyl group within a rigid cyclic structure to achieve an optimal orientation for target engagement. researchgate.net

Similarly, studies on pyridopyrimidinone-thiazole hybrids have shown that compounds bearing phenyl and 4-chlorophenyl substituents exhibit the highest cytotoxic activity against cancer cell lines like HeLa and MCF-7. nih.gov The presence of these aryl groups appears crucial for the compounds' anticancer effects. General SAR principles also suggest that for certain receptor targets, such as the H1 histamine (B1213489) receptor, a di-aryl substitution is mandatory for high affinity, where one of the aryl rings can be a heteroaromatic system to achieve better activity. youtube.com

The strategic placement of substituted phenyl groups is a recurring theme in the design of biologically active pyrimidine derivatives. For example, a thiazolo[3,2-a]pyrimidine-6-carboxylate was specifically synthesized with a 4-bromophenyl fragment at a key position to explore its structural and biological properties. mdpi.com

Table 1: Effect of Phenyl and Heteroaryl Substituents on Biological Activity

| Compound Class | Substituent | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine | 3-fold increase in NAPE-PLD inhibition compared to N-methylphenethylamine. | researchgate.net |

| Pyridopyrimidinone-thiazole hybrids | Phenyl / 4-chlorophenyl | Highest cytotoxic activity against HeLa and MCF-7 cancer cell lines. | nih.gov |

| General H1 Antihistamines | Di-aryl (one can be heteroaryl) | Considered mandatory for high receptor affinity. | youtube.com |

Amino and methyl groups, while seemingly simple, can drastically alter a compound's activity through steric and electronic effects, as well as by participating in hydrogen bonding.

In the optimization of pyrimidine-4-carboxamide based NAPE-PLD inhibitors, methylation of the amide nitrogen resulted in a complete loss of potency. nih.gov This suggests that the amide proton (N-H) is critical, possibly forming a key hydrogen bond with the enzyme, and that the addition of a methyl group introduces a steric clash that prevents proper binding. nih.gov In another study on pyrazolopyridine antiherpetics, it was found that an N-H group at the 2' position of a pyrimidine ring was required to maintain high activity levels. nih.gov

Conversely, appropriate alkyl substitution can be beneficial. For the pyrimidine-4-carboxamide series, linear alkylamides demonstrated optimal inhibition with a propyl chain, while removing a methylene (B1212753) group from the hit compound reduced activity. nih.gov Studies on aromatic amines have also shown that strategic alkylation can be used to modulate biological effects; for example, introducing two ethyl groups ortho to the amino function on a 4-aminobiphenyl (B23562) core generated non-mutagenic species. nih.gov

Table 2: Influence of Amino and Methyl Substituents on Biological Activity

| Compound Class | Substituent Modification | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamides | Methylation of amide nitrogen | Complete loss of inhibitory potency. | nih.gov |

| Pyrazolopyridine antiherpetics | Requirement of N-H at pyrimidine 2' position | Essential to retain high antiviral activity. | nih.gov |

| Pyrimidine-4-carboxamides | Linear alkylamides (e.g., propyl) | Optimal inhibition observed. | nih.gov |

| 4-Aminobiphenyls | Bis-ortho-ethyl substitution | Elimination of mutagenic activity. | nih.gov |

Halogens and trifluoromethyl (CF3) groups are widely used in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. The CF3 group, in particular, is noted for its high metabolic stability and its ability to improve solubility, lipophilicity, and binding selectivity. mdpi.com

The introduction of halogens onto an aromatic ring attached to the pyrimidine core often enhances biological activity. A pyridopyrimidinone derivative with a 4-chlorophenyl substituent showed the highest cytotoxic potency against MCF-7 and HeLa cells. nih.gov Similarly, SAR studies of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) revealed that the introduction of aryl groups with low electron-donating substituents, such as halogens, contributed to their anti-proliferative potency. mdpi.com The synthesis of compounds like Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate further underscores the interest in polyhalogenated derivatives. researchgate.net

The trifluoromethyl group is a common feature in biologically active pyrimidine compounds. nih.govresearchgate.net It is often incorporated to enhance a molecule's physiological properties. mdpi.comresearchgate.net However, its impact can be context-dependent. In one study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a 5-trifluoromethyl group resulted in cytotoxic activity that was comparable, but not superior, to its non-fluorinated structural analogs, suggesting its influence is not universally additive. mdpi.com

Table 3: Role of Halogen and Trifluoromethyl Groups in Biological Activity

| Compound Class | Substituent | Observed Effect | Reference |

|---|---|---|---|

| Pyridopyrimidinones | 4-Chlorophenyl | Exhibited the highest cytotoxic potency. | nih.gov |

| 3,4-Dihydropyrimidin-2(1H)-ones | Halogenated aryl groups | Contributed to anti-proliferative potency. | mdpi.com |

| General Drug Design | Trifluoromethyl (CF3) group | Can improve lipophilicity, metabolic stability, and binding. | mdpi.com |

| Thiazolo[4,5-d]pyrimidines | 5-Trifluoromethyl group | Resulted in cytotoxic activity comparable to non-fluorinated analogs. | mdpi.com |

Stereochemical Considerations and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, influencing everything from target binding to metabolic fate. nih.gov For pyrimidine derivatives with stereocenters, different enantiomers or diastereomers can exhibit vastly different potencies.

The development of the potent NAPE-PLD inhibitor LEI-401 serves as a key example. nih.govresearchgate.net This molecule's high potency is directly linked to the specific stereochemistry of its substituents: an (S)-3-hydroxypyrrolidine and an (S)-3-phenylpiperidine group. nih.govresearchgate.net The use of the S-enantiomer of the phenylpiperidine moiety was a critical optimization step that conformationally restricted the molecule, leading to enhanced activity. researchgate.net

Studies on other complex heterocyclic systems derived from pyrimidines also emphasize the importance of chirality. The synthesis of thiazolo[3,2-a]pyrimidine derivatives with an asymmetric carbon atom at the C5 position results in R- and S-isomers, each of which can have a unique biological profile. mdpi.com

Mechanistic Insights from SAR Analysis

SAR studies provide valuable insights into the potential binding modes and mechanisms of action of a compound series at a molecular level. By correlating structural changes with activity outcomes, researchers can infer which molecular features are responsible for key interactions with a biological target.

Analysis of pyrimidine-4-carboxamide inhibitors of NAPE-PLD provides several mechanistic clues. nih.gov The finding that methylating an amide nitrogen completely abolishes activity strongly implies that the N-H group acts as a crucial hydrogen bond donor, anchoring the inhibitor in the enzyme's active site. nih.gov Furthermore, the observation that various substituents on a particular part of the molecule did not improve potency suggests that this region of the inhibitor binds within a shallow, lipophilic pocket on the enzyme surface. nih.gov

Emerging Research Directions and Therapeutic Potential

Ethyl 4-Pyrimidinecarboxylate as a Building Block for Complex Molecules

This compound serves as a valuable intermediate for the synthesis of more complex, biologically active molecules. Its pyrimidine (B1678525) core can be readily modified, allowing chemists to construct a diverse range of compounds, including fused heterocyclic systems. These complex molecules are often designed to interact with specific biological targets. mdpi.comderpharmachemica.com

One significant application is in the creation of fused pyrimidine derivatives, where the pyrimidine ring is combined with other heterocyclic structures like pyridine, thiazole, or quinoline (B57606). derpharmachemica.comnih.gov This hybridization of pharmacophores into a single molecule is a key strategy for designing multi-target drugs, which can offer synergistic effects and potentially overcome drug resistance. nih.gov For instance, multicomponent reactions, such as the Biginelli reaction, utilize pyrimidine precursors to efficiently generate complex structures like dihydrotetrazolopyrimidine derivatives. mdpi.commdpi.com Similarly, four-component reaction strategies have been developed for the efficient synthesis of pyrimidine carboxamides, highlighting the atom and step economy of such methods in drug discovery. nih.govresearchgate.netnih.gov

Table 1: Examples of Complex Molecules Derived from Pyrimidine Scaffolds

| Complex Molecule Class | Synthetic Approach | Therapeutic Interest |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Condensation of a pyrimidine derivative (e.g., 4-amino-6-hydroxy-2-mercaptopyrimidine) with α,β-unsaturated ketones. nih.gov | Anticancer, anti-inflammatory, antimicrobial, antiviral. nih.govmdpi.com |

| Ethyl pyrimidine-quinolinecarboxylates | Coupling of ethyl quinoline-4-carboxylate (B1235159) intermediates with 2-chloropyrimidines. nih.gov | Lactate Dehydrogenase (LDH) inhibitors for cancer therapy. nih.gov |

| Thiazolo[3,2-a]pyrimidines | Condensation of 1,2,3,4-tetrahydropyrimidine-2-thiones with ethyl chloroacetate (B1199739). | Potential antimicrobial and anticancer agents. |

| Tetrazolo[1,5-a]pyrimidines | Multicomponent Biginelli reaction involving 5-aminotetrazole. mdpi.com | Antituberculosis, anticonvulsant, antidepressant properties. mdpi.com |

| Thieno[2,3-d]pyrimidin-4-ones | Reaction of aminothiophene carboxylates with dithiazolium salts (Appel's salt). researchgate.net | Dual inhibitors of thymidylate synthase and dihydrofolate reductase. derpharmachemica.com |

Development of Novel Pyrimidine-Based Therapeutic Agents

The pyrimidine scaffold is a cornerstone in the development of new therapeutic agents due to its ability to mimic nucleotide bases and interact with a wide range of biological targets. ekb.eg Research has led to the discovery of pyrimidine derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. wisdomlib.orgwjarr.com

In oncology, pyrimidine derivatives are extensively studied as inhibitors of protein kinases, which are crucial for cell cycle regulation. nih.gov For example, Palbociclib, a pyridopyrimidine derivative, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in breast cancer treatment. mdpi.com Other derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and PI3K/mTOR pathways, which are often dysregulated in cancer. acs.orgmdpi.comgsconlinepress.com The structural similarity of pyrimidines to purines also allows them to act as purine (B94841) antagonists, disrupting DNA synthesis in cancer cells. ekb.eg

Beyond cancer, pyrimidine derivatives are being developed to combat infectious diseases. The rise of multi-drug resistant microbes has spurred the synthesis of novel pyrimidine analogs with antibacterial and antifungal properties. wisdomlib.orgwjarr.combohrium.com Additionally, some derivatives have shown significant antiviral activity against viruses like Herpes Simplex Virus 1 and Tobacco Mosaic Virus. wjarr.com

Table 2: Examples of Novel Pyrimidine-Based Therapeutic Agents and Their Targets

| Compound Class | Therapeutic Area | Mechanism of Action / Target | Representative IC₅₀ Values |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Cancer, Inflammation | Lipoxygenase (LOX) Inhibition | 2a (IC₅₀ = 42 μΜ), 2f (IC₅₀ = 47.5 μΜ) nih.gov |

| N-trisubstituted pyrimidines | Cancer | Aurora Kinase (AURKA/B) Inhibition | 38j (AURKA IC₅₀ = 0.0071 µM) nih.gov |

| Pyrimidine-quinoline hybrids | Cancer | Lactate Dehydrogenase A (hLDHA) Inhibition | 16a, 18b, 18c, 18d (IC₅₀ ≈ 1 μM) nih.gov |

| 2,4-di(arylamino)pyrimidines | Cancer | EGFR Mutant Kinase Inhibition | 100 (EGFR-L858R/T790M/C797S IC₅₀ = 5.51 nM) nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Inflammation | Cyclooxygenase-2 (COX-2) Inhibition | Enhanced activity with 4-methoxyphenyl (B3050149) group introduction. rsc.org |

Strategies for Improved Efficacy and Reduced Toxicity of Derivatives

A primary goal in medicinal chemistry is to enhance the therapeutic efficacy of drug candidates while minimizing their toxicity. For pyrimidine derivatives, several strategies are employed to achieve this balance. Structure-activity relationship (SAR) studies are fundamental, providing insights into how specific structural modifications affect a compound's biological activity and toxicity. rsc.orgnih.govencyclopedia.pub

Key strategies include:

Structural Modification and Conformational Restriction : Altering substituents on the pyrimidine ring can dramatically influence potency and selectivity. For instance, replacing a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine was shown to reduce lipophilicity and increase activity tenfold in a series of NAPE-PLD inhibitors. nih.govresearchgate.net Similarly, introducing a 4-chlorophenyl substitution on the pyrimidine nucleus has been found to enhance anti-cancer effectiveness. gsconlinepress.com

Hybridization : Combining two or more pharmacophores into a single molecule can lead to compounds with dual or multiple modes of action. nih.gov This approach can result in synergistic effects, enhanced potency, and a broader spectrum of activity, which may also help in reducing the required therapeutic dose and associated toxicity. nih.govnih.gov

Improving Selectivity : A crucial aspect of reducing toxicity is to design compounds that selectively target cancer cells over healthy cells. The selectivity index (SI), which is the ratio of a compound's cytotoxicity on normal cells to its cytotoxicity on cancer cells, is a key metric. A drug with an SI greater than 3 is generally considered selective. mdpi.com Research has identified pyrimidine derivatives with high selectivity; for example, one compound was found to be 7 times more selective towards prostate cancer cells than normal cells, making it safer than the reference drug vinblastine (B1199706) sulfate. mdpi.com Another inhibitor showed a 27-fold lower toxicity against normal liver cells. nih.gov

Table 3: Strategies to Enhance Efficacy and Reduce Toxicity of Pyrimidine Derivatives

| Strategy | Example | Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Guided Design | Modification of pyrimidine-4-carboxamides at three different positions. nih.govresearchgate.net | Identification of LEI-401, a nanomolar potent inhibitor with drug-like properties. nih.govresearchgate.net |

| Introduction of Specific Moieties | Addition of a 4-chlorophenyl group to a pyridopyrimidinone-thiazole hybrid (Compound K5). nih.gov | Highest potency against MCF-7 (IC₅₀ = 119 μM) and HeLa (IC₅₀ = 15 μM) cell lines. nih.gov |

| Targeting Selectivity | Development of a novel pyrimidine derivative (Compound 3b) for prostate cancer. mdpi.com | Achieved a Selectivity Index (SI) of 7, indicating high selectivity for cancer cells over normal cells. mdpi.com |

| Dual-Target Inhibition | Design of pyridopyrimidine scaffolds as dual PI3K/mTOR inhibitors. acs.org | Submicromolar potency on cancer cells with no toxicity on healthy cells. acs.org |

Future Directions in Pyrimidine Carboxylate Research

The future of research on pyrimidine carboxylates and their derivatives is poised to be dynamic and multifaceted, driven by advancements in both chemistry and biology. The persistent challenge of drug resistance in cancer and infectious diseases necessitates the continuous development of novel pyrimidine derivatives. ekb.egekb.eg The versatility of the pyrimidine scaffold ensures it will remain a central focus for designing next-generation therapeutic agents. mdpi.comekb.eg

Future research will likely concentrate on several key areas:

Precision and Targeted Therapy : There is a growing emphasis on developing inhibitors that target specific metabolic pathways dysregulated in diseases like cancer. frontiersin.org For example, targeting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, is a promising strategy, particularly in combination with other targeted drugs to increase effectiveness. frontiersin.org

Computational and In-Silico Methods : The use of computational tools, including molecular docking, 3D-QSAR, and pharmacophore mapping, will become increasingly integral to the rational design of new pyrimidine derivatives. semanticscholar.orgnih.govresearchgate.net These in-silico investigations help predict the binding modes and affinities of molecules with their protein targets, accelerating the discovery of potent and selective agonists or inhibitors. semanticscholar.orgnih.gov

Novel Synthetic Methodologies : The development of more efficient, economical, and environmentally friendly synthetic methods remains a priority. This includes the expanded use of multicomponent reactions and green chemistry principles to generate diverse libraries of pyrimidine compounds for high-throughput screening. bohrium.comnih.gov

Combination Therapies : Research will continue to explore the synergistic effects of pyrimidine-based drugs in combination with existing chemotherapies and targeted agents. This approach holds the potential to overcome resistance mechanisms and improve patient outcomes. frontiersin.org

Q & A

Q. Advanced

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) vs. Brønsted acids (e.g., p-TsOH) in model reactions to assess regioselectivity .

- Kinetic Studies : Use in-situ FTIR or GC-MS to track intermediate formation rates.

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents to optimize electron-deficient pyrimidine ring reactivity .

Include control experiments (e.g., catalyst-free conditions) and statistical tools (ANOVA) to validate significance .

What safety protocols are critical when handling this compound derivatives in the lab?

Q. Methodological

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HS in thiourea-based syntheses) .

- Waste Disposal : Segregate halogenated waste (e.g., from brominated intermediates) and consult certified agencies for disposal .

Reference Safety Data Sheets (SDS) for compound-specific hazards (e.g., toxicity of trifluoromethyl groups) .

How can researchers ensure reproducibility when scaling up this compound syntheses?

Q. Advanced

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., pH, temperature probes) to maintain consistency during scale-up .

- Purification Consistency : Use automated flash chromatography with predefined gradients to replicate small-scale purity (>95%) .

- Batch Documentation : Record detailed metadata (e.g., humidity, reagent lot numbers) to identify variability sources .

Publish full experimental details, including negative results, to aid peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.